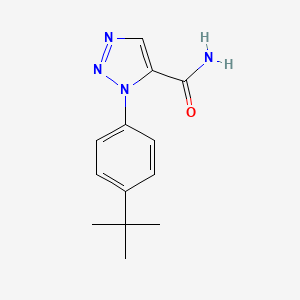

1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

CAS No. |

917604-72-9 |

|---|---|

Molecular Formula |

C13H16N4O |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

3-(4-tert-butylphenyl)triazole-4-carboxamide |

InChI |

InChI=1S/C13H16N4O/c1-13(2,3)9-4-6-10(7-5-9)17-11(12(14)18)8-15-16-17/h4-8H,1-3H3,(H2,14,18) |

InChI Key |

WKFUELJRPWCMRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C(=CN=N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Cycloaddition Approach

The Huisgen cycloaddition between azides and alkynes is the classical method to form 1,2,3-triazoles. For the target compound, an azide bearing the 4-tert-butylphenyl moiety can be reacted with an alkyne derivative that allows subsequent carboxamide formation at the 5-position. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed for regioselective synthesis of 1,4-disubstituted triazoles with high yields and purity.

Carboxamide Installation

The carboxamide group at the 5-position can be introduced by:

- Starting from a 5-carboxylic acid or ester derivative of the triazole, followed by amidation.

- Alternatively, direct amidation of a 5-carboxylic acid intermediate using coupling reagents or via acid chloride intermediates.

Detailed Preparation Method Based on Patent Literature

A comprehensive preparation method for 1-substituted-1H-1,2,3-triazole-4/5-carboxylic acid derivatives, which can be adapted for the 1-(4-tert-butylphenyl)-1H-1,2,3-triazole-5-carboxamide, is described in patent US20180029999A1. The key steps are:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole (compound II), dissolve in THF or methyl-THF, cool to −78°C to 0°C. Add isopropylmagnesium chloride (Grignard reagent) and stir 0.5–2 h. Add low alcohol (C1-C4). | −78°C to 0°C, 0.5–2 h | Forms 1-substituted-4-bromo-1H-1,2,3-triazole (compound III). |

| 2 | Add isopropylmagnesium chloride-lithium chloride composite, heat to 10–50°C, stir 0.5–2 h, cool to −30°C to 0°C. Bubble CO2 for 5–30 min, heat to 20–25°C. Adjust pH to 1–5 with HCl, extract, dry, concentrate. | 10–50°C, 0.5–2 h; CO2 bubbling | Produces mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (I) and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid (IV). |

| 3 | Dissolve mixture in THF/METHF and DMF/DMAc solvent mixture, add alkali and methyl iodide, react 0–80°C for 5–48 h. Layer with water and organic solvent, dry, concentrate. | 0–80°C, 5–48 h | Methyl ester formation of 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid (V). |

| 4 | Adjust aqueous layer pH to 1–5, extract, dry, concentrate, cool to −5 to 5°C for crystallization, filter, dry. | 40–50°C drying | Isolates 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (I). |

This method allows selective functionalization and purification of triazole carboxylic acid derivatives, which can be further converted to carboxamides by standard amidation protocols.

One-Pot Synthesis of tert-Butyl-4-Substituted Phenyl-1H-1,2,3-Triazoles

A one-pot synthetic method reported in the literature describes the preparation of tert-butyl-4-substituted phenyl-1H-1,2,3-triazole derivatives via copper(I)-catalyzed azide-alkyne cycloaddition:

- React tert-butyl 4-propioloylpiperazine-1-carboxylate with aryl azides (bearing substituents such as 4-tert-butylphenyl) in the presence of CuI (10 mol%) and DIPEA (1.5 eq) in DMF at 0°C for 5 minutes.

- The crude product is precipitated by quenching with ice-cold water, filtered, washed, and dried.

- Yields are high (~90–97%) with purity >95%.

Although this method is demonstrated for piperazine/piperidine derivatives, the core triazole formation strategy is applicable to 1-(4-tert-butylphenyl)-1H-1,2,3-triazole derivatives, which can be further functionalized to carboxamides.

Additional Notes on Synthesis and Functionalization

- The tert-butylphenyl substituent is typically introduced via the corresponding aryl azide or aryl halide precursor.

- Carboxamide formation at the 5-position can be achieved by amidation of the corresponding carboxylic acid or ester intermediate using reagents such as carbodiimides (e.g., EDC, DCC) or via acid chloride intermediates.

- Protection/deprotection strategies may be employed to improve selectivity and yield during multi-step synthesis.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The Grignard-based method provides a robust route to selectively functionalized triazole carboxylic acids, which can be converted to carboxamides with standard coupling chemistry.

- The one-pot CuAAC method offers rapid access to 1-substituted triazoles with tert-butylphenyl groups, facilitating scale-up and high purity.

- Reaction conditions such as temperature, solvent choice (THF, DMF, METHF), and reagent stoichiometry critically influence yield and selectivity.

- Purification typically involves crystallization and extraction steps, with drying agents like anhydrous magnesium sulfate or sodium sulfate used to remove moisture.

- The choice of protecting groups and reaction sequence can be optimized depending on the desired substitution pattern and functional groups.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of 1-(4-tert-butylphenyl)-1H-1,2,3-triazole derivatives. A review published in Molecules indicates that these compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound demonstrated a COX-2 IC value of 20.5 µM, outperforming traditional anti-inflammatory drugs like indomethacin in selectivity and ulcerogenic potential .

Table 1: COX Inhibition Potency of Triazole Derivatives

| Compound | COX-1 IC (µM) | COX-2 IC (µM) | Selectivity Index |

|---|---|---|---|

| 1-(4-tert-butylphenyl)-1H-1,2,3-triazole-5-carboxamide | >100 | 20.5 | High |

| Indomethacin | 0.65 | 29.6 | Low |

The compound's efficacy was further validated through in vivo models, such as the carrageenan-induced paw edema test, confirming its therapeutic potential against inflammation .

Modulation of Drug Metabolism

The compound has also been studied for its role as a modulator of drug metabolism through interactions with the Pregnane X receptor (PXR). PXR is known to regulate the expression of genes involved in drug metabolism and transport. Research indicates that triazole derivatives can inhibit the activity of PXR, potentially leading to reduced metabolism of co-administered drugs . This property is particularly relevant in polypharmacy contexts where drug interactions can lead to adverse effects.

Anticancer Activity

In addition to its anti-inflammatory effects, 1-(4-tert-butylphenyl)-1H-1,2,3-triazole derivatives have shown promise as anticancer agents. Studies have indicated that these compounds can sensitize cancer cells to existing chemotherapy drugs, enhancing their efficacy while potentially reducing side effects . The mechanism appears to involve the modulation of metabolic pathways critical for cancer cell survival.

Table 2: Anticancer Efficacy of Triazole Derivatives

| Compound | Mechanism of Action | IC (µM) | Reference |

|---|---|---|---|

| 1-(4-tert-butylphenyl)-1H-1,2,3-triazole-5-carboxamide | Sensitization to chemotherapy | TBD |

Supramolecular Chemistry Applications

Triazoles are recognized for their versatility in supramolecular chemistry due to their ability to form hydrogen bonds and coordinate with metal ions. This functionality allows for the development of new materials and catalysts based on triazole scaffolds . The compound's structural features make it suitable for applications in anion recognition and catalysis.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, inhibiting enzyme activity. The tert-butyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Key Observations :

- Lipophilicity : The tert-butyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., benzyl in SI60 or methoxybenzyl in 19c), which may improve blood-brain barrier penetration or metabolic stability .

- Steric Effects : Bulky substituents like tert-butyl may hinder rotational freedom or binding to sterically constrained active sites compared to planar aromatic groups (e.g., biphenyl in compound 8) .

Yield Variability :

- Amide derivatives (e.g., SI60, 19c) exhibit moderate-to-high yields (56–75%), influenced by steric hindrance and amine reactivity .

Crystallographic and Computational Insights

- DFT Applications : While highlights the role of exact exchange in density-functional theory (DFT), computational modeling of the target compound’s electronic properties (e.g., dipole moments, HOMO-LUMO gaps) could further elucidate its reactivity .

Biological Activity

1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the triazole class of heterocyclic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and various therapeutic potentials based on recent research findings.

- Chemical Formula : C16H21N3O2

- Molecular Weight : 287.36 g/mol

- IUPAC Name : 1-(4-tert-butylphenyl)-5-propyltriazole-4-carboxylic acid

- CAS Number : 1096911-74-8

Synthesis

The synthesis of 1-(4-tert-butylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the azide-alkyne cycloaddition reaction known as the "click chemistry" method. This process allows for the efficient formation of triazole rings from terminal alkynes and azides under mild conditions, offering a straightforward pathway to synthesize various derivatives with potential biological activity.

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial activity against a range of pathogens:

- Mechanism : Triazoles interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby inhibiting fungal growth.

- Case Studies : In vitro studies have shown that triazole derivatives demonstrate potent activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been reported to achieve minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of 1-(4-tert-butylphenyl)-1H-1,2,3-triazole-5-carboxamide has also been explored:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .

- Research Findings : In studies involving various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), triazole derivatives exhibited cytotoxic effects with IC50 values in the micromolar range. The presence of the tert-butyl group is thought to enhance lipophilicity and cellular uptake, contributing to its efficacy .

Table: Summary of Biological Activities

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Current data regarding the toxicological profile of 1-(4-tert-butylphenyl)-1H-1,2,3-triazole-5-carboxamide is limited. It is essential to conduct comprehensive toxicity studies to evaluate its safety for therapeutic use.

Q & A

Basic: What are the key challenges in synthesizing 1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-5-carboxamide, and how can they be methodologically addressed?

Answer:

The synthesis of this triazole carboxamide derivative faces challenges such as low aqueous solubility (common in aryl-substituted triazoles) and regioselectivity during cycloaddition reactions. To address these:

- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) during synthesis, as seen in analogous triazole derivatives .

- Regioselectivity : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) with optimized catalysts (e.g., heterogeneous Cu catalysts under microwave irradiation) to ensure 1,4-regioselectivity, as demonstrated in structurally similar triazole syntheses .

- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

Advanced: How can researchers resolve discrepancies in bioactivity data across studies involving this compound?

Answer:

Discrepancies often arise from variations in experimental conditions or structural characterization. Methodological solutions include:

- Structural validation : Perform X-ray crystallography using programs like SHELXL for precise determination of bond angles and torsional conformations, which influence bioactivity .

- Batch consistency : Standardize synthesis protocols (e.g., reaction time, temperature) and characterize each batch with H/C NMR and high-resolution mass spectrometry (HRMS) .

- Biological assays : Replicate studies under controlled conditions (e.g., cell lines, enzyme concentrations) and use statistical tools (e.g., ANOVA) to assess data reproducibility .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Answer:

Critical techniques include:

- H/C NMR : Identify substituents (e.g., tert-butylphenyl group at δ ~1.3 ppm for H; carboxamide carbonyl at ~165 ppm for C) .

- FT-IR : Confirm carboxamide C=O stretch (~1680 cm) and triazole ring vibrations (~1450–1600 cm) .

- Mass spectrometry : Use HRMS (ESI-TOF) to verify molecular weight (e.g., [M+H] at m/z 285.15) and rule out byproducts .

Advanced: What computational approaches are used to model the interaction of this compound with biological targets?

Answer:

Advanced strategies involve:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., carbonic anhydrase), leveraging crystallographic data from related triazole-carboxamide complexes .

- MD simulations : Apply GROMACS to simulate ligand-protein stability over 100 ns, focusing on hydrogen bonding between the carboxamide group and active-site residues .

- QSAR modeling : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area to optimize substituents for enhanced activity .

Basic: What are the solubility limitations of this compound, and what formulation strategies can mitigate them?

Answer:

The tert-butylphenyl group contributes to hydrophobicity, limiting solubility in aqueous buffers. Solutions include:

- Co-solvents : Use DMSO-water mixtures (<10% DMSO) for in vitro assays to maintain solubility without cytotoxicity .

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability, as shown with similar triazole derivatives .

- Prodrug design : Synthesize ester prodrugs (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Advanced: How does the tert-butyl group influence the compound’s pharmacokinetics and target binding?

Answer:

The tert-butyl group:

- Enhances lipophilicity : Increases logP by ~1.5 units, improving blood-brain barrier penetration but reducing renal clearance (monitor via LC-MS pharmacokinetic studies) .

- Steric effects : Crystal structure analysis (e.g., C21H22N2O2 analogs) shows the tert-butyl group induces conformational rigidity, stabilizing interactions with hydrophobic enzyme pockets .

- Metabolic stability : The bulky group slows cytochrome P450-mediated oxidation, extending half-life (validate via liver microsome assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.